Neutrophil Elastase Inhibitor

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neutrophil elastase is a serine protease primarily expressed in the primary granules of neutrophils. It is released into the extracellular space through degranulation during the formation of neutrophil extracellular traps. Neutrophil elastase is involved in various physiological and pathological processes, including the body’s inflammatory response and the development of cancers such as breast cancer, lung cancer, prostate cancer, and colon cancer . Neutrophil elastase inhibitors are compounds that specifically inhibit the activity of neutrophil elastase, thereby modulating its effects in various diseases.

準備方法

Synthetic Routes and Reaction Conditions: Various benzenesulfonic acid-derived compounds have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase. The synthesis involves the use of classical solution chemical synthesis approaches, often employing coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate .

Industrial Production Methods: Industrial production methods for neutrophil elastase inhibitors typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction setup, monitoring, purification, and quality control to produce the inhibitors on an industrial scale .

化学反応の分析

Types of Reactions: Neutrophil elastase inhibitors undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions are typically the modified versions of the original inhibitors, with enhanced or altered inhibitory activity against neutrophil elastase .

科学的研究の応用

Chronic Obstructive Pulmonary Disease and Asthma

Neutrophil elastase has been implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD) and asthma. Inhibitors like sivelestat have shown promise in clinical trials for reducing lung inflammation and improving respiratory function. A systematic review indicated that sivelestat significantly decreased the incidence of acute lung injury in patients undergoing surgery, suggesting its potential utility in managing COPD exacerbations .

Case Study: Sivelestat in Surgical Patients

- Study Design : A meta-analysis of 13 studies involving patients undergoing esophagectomy.

- Outcomes : Sivelestat reduced mechanical ventilation duration and acute lung injury incidence but did not significantly affect pneumonia rates or ICU stay .

Cardiovascular Diseases

Neutrophil elastase inhibitors are also being investigated for their role in cardiovascular conditions. Preclinical studies have demonstrated their effectiveness in models of ischemia-reperfusion injury relevant to myocardial infarction and stroke. The modulation of neutrophil elastase activity may provide protective effects against cardiac tissue damage during surgical procedures .

Clinical Trials

- Ongoing Trials : Clinical trials are assessing the efficacy of neutrophil elastase inhibitors like AZD9668 in patients with cardiovascular diseases, focusing on their impact on inflammatory markers and overall cardiac function .

Genetic Disorders

Neutrophil elastase inhibitors are being developed for genetic disorders such as alpha-1 antitrypsin deficiency (AATD), which leads to lung and liver diseases. The compound PHP-303 has shown potential in preclinical models for treating AATD by inhibiting the destructive effects of neutrophil elastase on lung tissue .

Case Study: PHP-303 Development

- Focus : PHP-303 is designed to inhibit neutrophil elastase selectively.

- Preclinical Findings : Studies suggest that inhibiting neutrophil elastase may stabilize clinical deterioration in AATD patients, highlighting its therapeutic potential .

Key Mechanisms

- Proteolytic Activity Regulation : Inhibitors prevent the degradation of extracellular matrix components, preserving tissue integrity.

- Inflammatory Response Modulation : By inhibiting neutrophil elastase, these compounds can reduce the release of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation .

Challenges and Future Directions

Despite promising preclinical results, translating these findings into clinical success has proven challenging. Factors such as drug delivery methods, patient selection, and specific biomarkers for neutrophil elastase activity need further exploration to optimize treatment outcomes.

Future Research Directions

作用機序

Neutrophil elastase inhibitors exert their effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from interacting with its natural substrates. This inhibition modulates the enzyme’s activity, reducing its role in inflammation and tissue damage. The molecular targets include the catalytic triad of serine, histidine, and aspartate residues in the active site of neutrophil elastase . Pathways involved in the mechanism of action include the modulation of inflammatory mediators and the inhibition of protease activity .

類似化合物との比較

Ebselen: Exhibits dual human neutrophil elastase inhibitory and antiradical activity.

Natural Polypeptides: Significant elastase inhibitors derived from natural sources such as plants, animals, fungi, bacteria, and sponges.

Uniqueness: Neutrophil elastase inhibitors are unique in their ability to specifically target and inhibit neutrophil elastase without affecting other proteases. This specificity makes them valuable in the treatment of diseases where neutrophil elastase plays a critical role, such as acute lung injury and various cancers .

By understanding the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds, we can appreciate the significance of neutrophil elastase inhibitors in both research and therapeutic contexts.

生物活性

Neutrophil elastase (NE) is a serine protease secreted by neutrophils, playing a crucial role in the immune response and inflammation. However, its uncontrolled activity can lead to tissue damage and various inflammatory diseases. Neutrophil elastase inhibitors (NEIs) have emerged as potential therapeutic agents to mitigate these adverse effects. This article explores the biological activity of NEIs, highlighting their mechanisms of action, research findings, and clinical implications.

Overview of Neutrophil Elastase

Neutrophil elastase is a 29 kDa serine protease that contributes to the degradation of extracellular matrix proteins and the modulation of inflammatory responses. It is involved in several physiological processes, including:

- Degradation of Pathogenic Proteins : NE breaks down proteins from pathogens, aiding in immune defense.

- Tissue Remodeling : It plays a role in normal tissue repair but can cause damage when dysregulated.

- Neutrophil Migration : NE facilitates neutrophil movement to sites of inflammation by degrading extracellular matrix components .

Pathological Implications of Neutrophil Elastase Activity

Excessive NE activity is implicated in various diseases, including:

- Chronic Obstructive Pulmonary Disease (COPD)

- Cystic Fibrosis

- Rheumatoid Arthritis

- Pulmonary Emphysema

In these conditions, the imbalance between NE and its natural inhibitors leads to tissue destruction and chronic inflammation .

Mechanisms of Neutrophil Elastase Inhibitors

NEIs function by binding to neutrophil elastase and inhibiting its proteolytic activity. This inhibition can be achieved through various mechanisms:

- Competitive Inhibition : NEIs compete with substrate proteins for binding to the active site of NE.

- Non-competitive Inhibition : Some inhibitors bind to NE regardless of substrate presence, altering its conformation and reducing activity.

- Mechanism-based Inhibition : Certain inhibitors undergo a reaction with NE that permanently inactivates it .

Types of Neutrophil Elastase Inhibitors

NEIs can be classified into two main categories:

- Natural Inhibitors : Such as α1-antitrypsin and secretory leukocyte proteinase inhibitor.

- Synthetic Inhibitors : Small molecules designed to inhibit NE with improved efficacy and specificity.

| Type | Examples | Mechanism |

|---|---|---|

| Natural Inhibitors | α1-Antitrypsin, Elafin | Competitive inhibition |

| Synthetic Inhibitors | AZD9668, E6617 | Mechanism-based inhibition |

Clinical Studies

Recent clinical trials have explored the efficacy of synthetic NEIs in treating inflammatory conditions. For instance:

- A study on AZD9668 , a selective NEI, demonstrated significant reductions in neutrophil-driven inflammation in patients with COPD. The study reported improved lung function and reduced exacerbation rates compared to placebo .

- Another trial involving E6617 showed promising results in managing cystic fibrosis symptoms by decreasing lung inflammation and improving respiratory function .

Experimental Models

Experimental studies using animal models have provided insights into the biological activity of NEIs:

- In a model of acute lung injury, administration of a synthetic NEI significantly reduced pulmonary edema and neutrophil infiltration compared to untreated controls .

- Research on autoprocessing revealed that self-cleavage of neutrophil elastase can diminish the effectiveness of natural inhibitors, highlighting the need for potent synthetic alternatives that can withstand such modifications .

特性

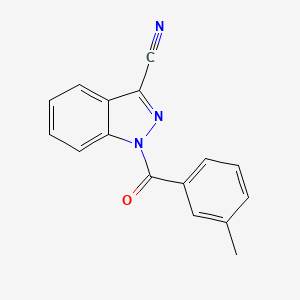

IUPAC Name |

1-(3-methylbenzoyl)indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSMLDUZFVINX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。